N-(4-fluorophenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide
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Overview
Description
N-(4-fluorophenyl)-2-{1’H-spiro[cycloheptane-1,2’-quinazoline]sulfanyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique spiro structure, which is a bicyclic system where two rings are connected through a single atom. The presence of a fluorophenyl group and a quinazoline moiety adds to its chemical diversity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-{1’H-spiro[cycloheptane-1,2’-quinazoline]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluoroaniline with a suitable acylating agent to form N-(4-fluorophenyl)acetamide. This intermediate is then subjected to cyclization reactions to introduce the quinazoline ring system. The final step involves the formation of the spiro linkage through a sulfur-containing reagent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-{1’H-spiro[cycloheptane-1,2’-quinazoline]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the quinazoline ring or the fluorophenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl group or the quinazoline moiety
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines and thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl or quinazoline rings .
Scientific Research Applications
N-(4-fluorophenyl)-2-{1’H-spiro[cycloheptane-1,2’-quinazoline]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying protein-ligand interactions and enzyme inhibition.
Industry: It can be used in the development of advanced materials with specific chemical properties
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-{1’H-spiro[cycloheptane-1,2’-quinazoline]sulfanyl}acetamide involves its interaction with specific molecular targets. The quinazoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The spiro linkage may provide structural rigidity, enhancing the compound’s stability and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine
- N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine
- N-(2-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro 1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide .
Uniqueness
N-(4-fluorophenyl)-2-{1’H-spiro[cycloheptane-1,2’-quinazoline]sulfanyl}acetamide stands out due to its spiro structure, which is less common in similar compounds.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3OS/c23-16-9-11-17(12-10-16)24-20(27)15-28-21-18-7-3-4-8-19(18)25-22(26-21)13-5-1-2-6-14-22/h3-4,7-12,25H,1-2,5-6,13-15H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFLYPIGBBDHKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)NC3=CC=CC=C3C(=N2)SCC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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